molecular formula C20H12BrClFN7 B5999785 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

Cat. No.: B5999785
M. Wt: 484.7 g/mol
InChI Key: LPXCWWVMGMGKOM-KIBLKLHPSA-N
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Description

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used as key intermediates in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps. One common method starts with the preparation of 5-bromo-1H-indole-3-carbaldehyde, which can be synthesized from the reaction of gramine with hexamethylenetetramine using ceric ammonium nitrate as a catalyst . The next step involves the formation of the hydrazone derivative by reacting the aldehyde with the appropriate hydrazine derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield the corresponding carboxylic acid, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new agrochemicals and materials.

Mechanism of Action

The mechanism of action of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Chloro-6-fluorophenyl derivatives: Compounds with similar structural features and potential biological activities.

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: Compounds with similar heterocyclic structures and applications in medicinal chemistry.

Uniqueness

The uniqueness of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combination of structural features, which confer specific biological activities and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of more complex molecules further highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClFN7/c21-12-4-5-16-13(8-12)11(9-24-16)10-25-26-17-6-7-18-27-28-20(30(18)29-17)19-14(22)2-1-3-15(19)23/h1-10,24H,(H,26,29)/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXCWWVMGMGKOM-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2N=C(C=C3)NN=CC4=CNC5=C4C=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CNC5=C4C=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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